

Application Notes: CELF3 Human Pre-designed siRNA Set A

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Compound of Interest

Compound Name:	CELF3 Human Pre-designed siRNA Set A
CAS No.:	664969-54-4
Cat. No.:	B15603919

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Introduction

The CELF3 (CUGBP Elav-like family member 3) Human Pre-designed siRNA Set A provides a reliable and efficient tool for the targeted knockdown of the CELF3 gene in human cell lines. CELF3 is an RNA-binding protein that plays a crucial role in the regulation of pre-mRNA alternative splicing[1][2][3]. It is involved in mediating exon inclusion and/or exclusion in a manner that is often tissue-specific and developmentally regulated[3][4]. Notably, CELF3 is implicated in the splicing of cardiac troponin T (TNNT2) during heart remodeling and MAPT/Tau exon 10[1][2][3]. This siRNA set is designed for researchers, scientists, and drug development professionals investigating the functional roles of CELF3 in cellular processes, signaling pathways, and disease.

This set contains three distinct siRNA duplexes specifically designed to target different regions of the CELF3 mRNA, minimizing off-target effects and ensuring high knockdown efficiency[5][6]. Also included are positive and negative controls to validate experimental setup and results[5][6].

Principle of RNA Interference (RNAi)

RNA interference is a natural cellular mechanism for silencing gene expression in a sequence-specific manner[7]. When synthetic short interfering RNA (siRNA) is introduced into a cell, it is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then unwinds the siRNA duplex and uses the antisense strand to identify and bind to the complementary messenger RNA (mRNA) sequence of the target gene. This binding leads to the cleavage and subsequent degradation of the target mRNA, preventing its translation into a functional protein and thus "knocking down" gene expression[7][8].

Kit Contents

The **CELF3 Human Pre-designed siRNA Set A** typically includes:

- Three unique CELF3-targeting siRNAs (lyophilized powder)
- A Negative Control siRNA (NC)
- A Positive Control siRNA (e.g., targeting a housekeeping gene)
- A FAM-labeled Negative Control for monitoring transfection efficiency

Experimental Protocols

siRNA Reconstitution and Handling

Proper handling and storage of siRNA are critical to maintain its integrity.

- **Storage:** Upon receipt, store the lyophilized siRNA at -20°C to -80°C. Lyophilized siRNA is stable for up to one year under these conditions[8].
- **Reconstitution:** Briefly centrifuge the tube at 12,000 rpm for 1 minute to ensure the siRNA pellet is at the bottom[8]. Reconstitute the siRNA in RNase-free water to a convenient stock concentration (e.g., 20 µM).
- **Aliquoting:** Aliquot the reconstituted siRNA into smaller volumes to avoid repeated freeze-thaw cycles (no more than 5) and store at -20°C to -80°C[8].

Cell Seeding

- **Culture Conditions:** The day before transfection, plate cells in antibiotic-free complete growth medium.
- **Cell Density:** Seed a sufficient number of cells to reach 60-80% confluency at the time of transfection[6][9]. Cell health is crucial for successful transfection[9]. The optimal cell density should be determined empirically for each cell line.

siRNA Transfection Protocol (24-well plate format)

This protocol is a general guideline using a lipid-based transfection reagent. Optimization is recommended for specific cell lines and experimental conditions. The final siRNA concentration should typically be in the range of 10-50 nM[10].

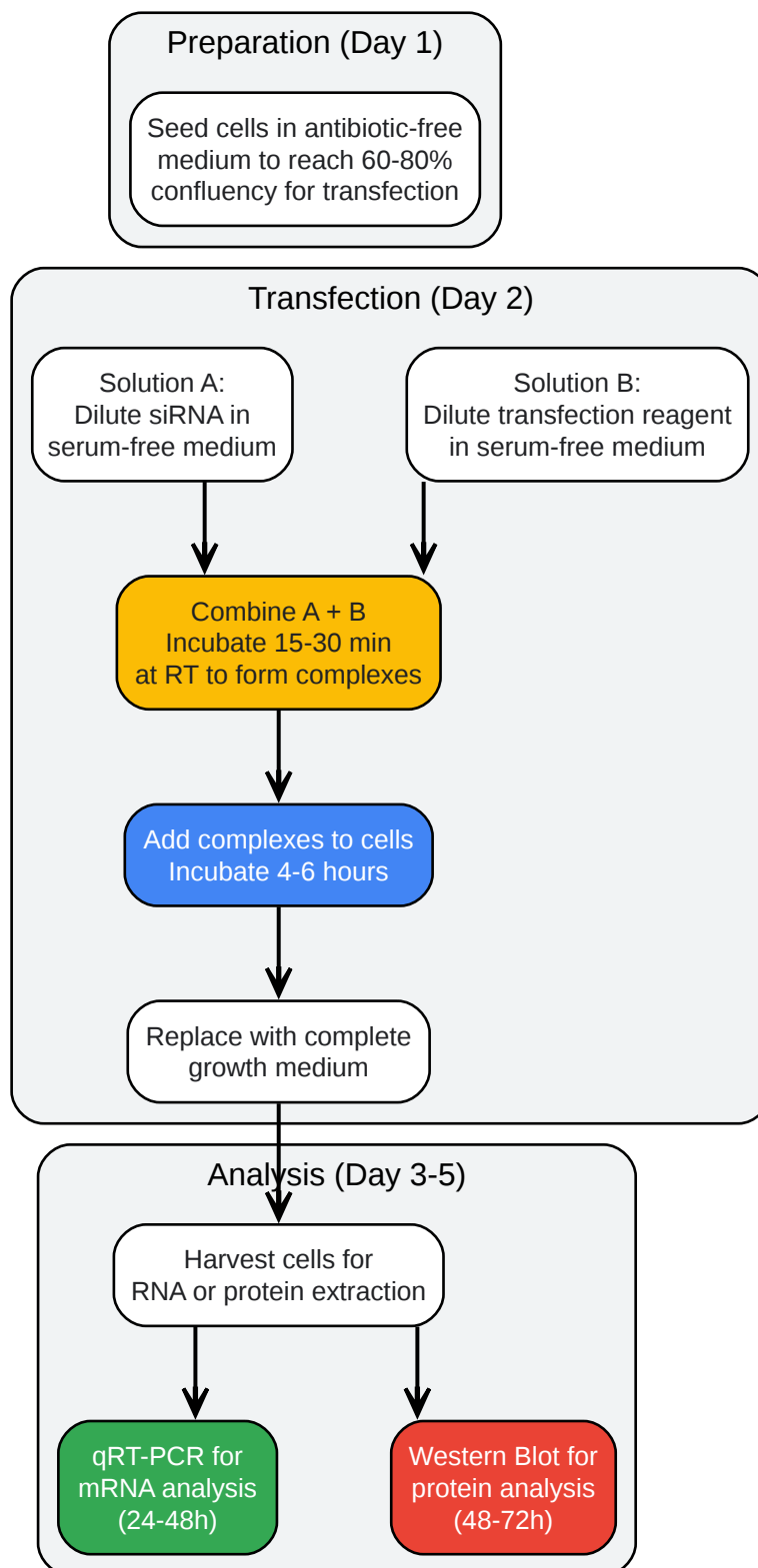
Materials:

- Reconstituted siRNA (20 μ M stock)
- Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX, TransPass R1)[8][11]
- Serum-free medium (e.g., Opti-MEM™)[8][12]
- Cells at 60-80% confluency in a 24-well plate

Procedure:

- **Prepare Solution A (siRNA):** For each well, dilute 1.25 μ L of 20 μ M siRNA stock into 50 μ L of serum-free medium to achieve a final concentration of 50 nM. Mix gently.
- **Prepare Solution B (Transfection Reagent):** In a separate tube, dilute 1-2 μ L of the transfection reagent into 50 μ L of serum-free medium. Mix gently and incubate for 5 minutes at room temperature[12].
- **Form Complexes:** Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow the formation of siRNA-lipid complexes[6][9].

- **Transfect Cells:** Aspirate the growth medium from the cells. Add 400 μL of fresh, serum-free medium to each well. Add the 100 μL siRNA-lipid complex mixture drop-wise to the cells[6]. Gently rock the plate to ensure even distribution.
- **Incubation:** Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. After this period, the medium may be replaced with complete growth medium[6][12].
- **Assay for Knockdown:** Analyze the cells for gene and protein knockdown 24-72 hours post-transfection. mRNA knockdown is typically optimal at 24-48 hours, while protein knockdown is best observed at 48-72 hours, depending on the protein's half-life[10][11].



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Caption: General experimental workflow for CELF3 siRNA transfection and validation.

Validation of CELF3 Knockdown

Validation is essential to confirm the reduction of both CELF3 mRNA and protein levels[13].

This method quantifies the amount of CELF3 mRNA remaining after siRNA treatment relative to a control[7][13][14].

- RNA Isolation: At 24-48 hours post-transfection, harvest cells and isolate total RNA using a commercial kit. Ensure RNA integrity is high.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit[13].
- qPCR: Perform qPCR using primers specific for CELF3 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization[13].
- Data Analysis: Calculate the relative expression of CELF3 using the $\Delta\Delta C_t$ method. A knockdown efficiency of $\geq 70\%$ is generally considered effective[13].

This method assesses the reduction in CELF3 protein levels[15].

- Cell Lysis: At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors[16].
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading[16][17].
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and separate the proteins by electrophoresis[15][17].
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[16].
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour[16].
 - Incubate the membrane with a primary antibody specific to CELF3 overnight at 4°C.

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[16].
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager[15][16].
- Quantification: Quantify the band intensities using image analysis software. Normalize the CELF3 band intensity to a loading control (e.g., β -actin, GAPDH) from the same lane.

Data Presentation and Interpretation

Summarize all quantitative results in tables for clear comparison between the different siRNAs and controls.

Table 1: CELF3 mRNA Knockdown Efficiency by qRT-PCR

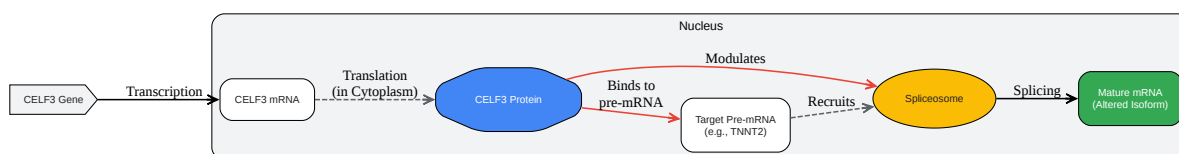
Sample	Target Gene	Housekeeping Gene (Ct)	ΔCt (Target - HK)	$\Delta\Delta Ct$ (Sample - NC)	Relative mRNA Expression ($2^{-\Delta\Delta Ct}$)	% Knockdown (1 - Relative Expression) * 100
Untreated Cells	CELF3	User Data	User Data	User Data	User Data	User Data
Negative Control (NC)	CELF3	User Data	User Data	0.00	1.00	0%
CELF3 siRNA #1	CELF3	User Data	User Data	User Data	User Data	User Data
CELF3 siRNA #2	CELF3	User Data	User Data	User Data	User Data	User Data
CELF3 siRNA #3	CELF3	User Data	User Data	User Data	User Data	User Data
Positive Control	Target	User Data	User Data	User Data	User Data	User Data

Table 2: CELF3 Protein Knockdown Quantification by Western Blot

Sample	CELF3 Band Intensity (Normalized)	Loading Control Intensity	Relative Protein Level (vs. NC)	% Knockdown
Untreated Cells	User Data	User Data	User Data	User Data
Negative Control (NC)	User Data	User Data	1.00	0%
CELF3 siRNA #1	User Data	User Data	User Data	User Data
CELF3 siRNA #2	User Data	User Data	User Data	User Data
CELF3 siRNA #3	User Data	User Data	User Data	User Fata

Signaling Pathway and Functional Role

CELF3 is an RNA-binding protein that functions as a splicing regulator. It binds to specific sequences in pre-mRNA, influencing whether certain exons are included or excluded from the final mature mRNA transcript. This process of alternative splicing allows a single gene to encode multiple protein isoforms, which can have different functions or expression patterns.



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Caption: CELF3 protein's role in regulating alternative splicing of target pre-mRNAs.

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